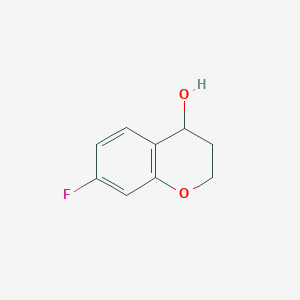
7-Fluorochroman-4-ol
概要
説明
7-Fluorochroman-4-ol is a fluorinated derivative of chroman-4-ol, a compound that belongs to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a fluorine atom at the 7th position of the chroman ring, which significantly influences its chemical and biological properties. The molecular formula of this compound is C9H9FO2, and it has a molecular weight of 168.16 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorochroman-4-ol typically involves the reduction of 7-fluoro-2,3-dihydro-4H-chromen-4-one. One common method includes the use of sodium borohydride as a reducing agent in methanol at 0°C. The reaction mixture is stirred for about an hour, followed by the addition of water to complete the reaction .
Industrial Production Methods: For industrial-scale production, the process may involve the use of ketoreductase enzymes, coenzymes, and a coenzyme recycling system to achieve high conversion rates and chiral selectivity. This method is environmentally friendly and suitable for large-scale production .
化学反応の分析
Types of Reactions: 7-Fluorochroman-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of 7-fluoro-4-chromanone using sodium borohydride.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride in methanol is commonly used for the reduction process.
Solvents: Methanol is frequently used as a solvent in these reactions.
Major Products Formed: The primary product formed from the reduction of 7-fluoro-4-chromanone is this compound .
科学的研究の応用
7-Fluorochroman-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Fluorochroman-4-ol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and the structure of the fluorinated analogs being studied .
類似化合物との比較
Chroman-4-ol: The non-fluorinated analog of 7-Fluorochroman-4-ol.
7-Fluoro-4-chromanone: The precursor used in the synthesis of this compound.
Uniqueness: The presence of the fluorine atom at the 7th position in this compound distinguishes it from other chroman derivatives. This fluorine substitution enhances its chemical stability, lipophilicity, and biological activity, making it a unique and valuable compound for various applications .
特性
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYDZJEDYEEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














